molecular formula C15H16N2O2 B2845154 2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034429-61-1

2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2845154
CAS No.: 2034429-61-1
M. Wt: 256.305
InChI Key: VIBNXLWZUBXQKZ-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a furan ring, and a pyridine ring

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

2-Cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide acts as a potent inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter involved in various functions including muscle contraction, heart rate, memory, and learning. The increased acetylcholine levels lead to enhanced cholinergic transmission .

Pharmacokinetics

Its ability to inhibit ache in the brain suggests that it can cross the blood-brain barrier

Result of Action

The inhibition of AChE by 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide leads to increased acetylcholine levels. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. For instance, it may improve memory and learning in the context of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Catalyst Selection: Using palladium catalysts for the Suzuki-Miyaura coupling to ensure high efficiency.

    Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, room temperature.

    Reduction: Hydrogen gas with a palladium catalyst, elevated pressure.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: It can be employed in the design of chemical probes to investigate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: can be compared to other heterocyclic compounds such as:

Uniqueness

The presence of both a furan and a pyridine ring in this compound makes it unique compared to other similar compounds. This combination may confer distinct electronic properties and biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

2-cyclopropyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(6-11-1-2-11)17-8-12-5-14(9-16-7-12)13-3-4-19-10-13/h3-5,7,9-11H,1-2,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBNXLWZUBXQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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